1-(Dichloromethyl)-4-fluoro-2-nitrobenzene
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Overview
Description
1-(Dichloromethyl)-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene typically involves the introduction of the dichloromethyl group onto a pre-existing aromatic ring. One common method is the reaction of 4-fluoro-2-nitrobenzene with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The dichloromethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of 1-(substituted)-4-fluoro-2-nitrobenzene derivatives.
Reduction: Formation of 1-(dichloromethyl)-4-fluoro-2-aminobenzene.
Oxidation: Formation of 1-(formyl)-4-fluoro-2-nitrobenzene or 1-(carboxyl)-4-fluoro-2-nitrobenzene.
Scientific Research Applications
1-(Dichloromethyl)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The fluoro group can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
4-Fluoro-2-nitroaniline: A related compound with similar functional groups but different reactivity.
1-(Trichloromethyl)-4-fluoro-2-nitrobenzene: A compound with an additional chlorine atom, leading to different chemical properties .
Uniqueness: 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the fluoro group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C7H4Cl2FNO2 |
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Molecular Weight |
224.01 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2FNO2/c8-7(9)5-2-1-4(10)3-6(5)11(12)13/h1-3,7H |
InChI Key |
PZJYWVIFDBDYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(Cl)Cl |
Origin of Product |
United States |
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